![molecular formula C12H15NO5 B554345 N-Cbz-L-serine Methyl Ester CAS No. 1676-81-9](/img/structure/B554345.png)
N-Cbz-L-serine Methyl Ester
Overview
Description
N-Cbz-L-serine methyl ester is used to inhibit the activity of Mycobacterium tuberculosis in studies . It is also used in the synthesis of pyrazinecarboxamide-based compounds acting as inhibitors of diacylglycerol acetyltransferases regarding treatment of obesity . This protected serine has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .
Synthesis Analysis
N-Benzyloxycarbonyl-L-serine Methyl Ester has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol . It has also been used in the synthesis of pyrazinecarboxamide-based compounds acting as inhibitors of diacylglycerol acetyltransferases .Molecular Structure Analysis
The molecular formula of N-Cbz-L-serine Methyl Ester is C12H15NO5 . Its molecular weight is 253.251 .Chemical Reactions Analysis
This protected serine has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .Physical And Chemical Properties Analysis
N-Cbz-L-serine Methyl Ester has a density of 1.3±0.1 g/cm3 . Its boiling point is 442.6±45.0 °C at 760 mmHg . The melting point is 41-43 °C (lit.) . The flash point is 221.5±28.7 °C .Scientific Research Applications
Peptide Synthesis
“N-Cbz-L-serine Methyl Ester” is commonly used in peptide synthesis . It is a protected serine that has been employed as a starting material for the synthesis of various peptides .
Inhibition of Mycobacterium Tuberculosis
This compound has been used in studies to inhibit the activity of Mycobacterium tuberculosis . This suggests potential applications in the development of treatments for tuberculosis.
Obesity Treatment
“N-Cbz-L-serine Methyl Ester” has been used in the synthesis of pyrazinecarboxamide-based compounds acting as inhibitors of diacylglycerol acetyltransferases . These compounds are being studied for their potential in the treatment of obesity.
Supramolecular Helical Self-Assembly
The compound has been observed in the supramolecular helical self-assembly of small peptides . This process is crucial for the formation of various micro to nanostructures, which have several applications in nanobiotechnology.
Ergogenic Supplements
Amino acids and amino acid derivatives like “N-Cbz-L-serine Methyl Ester” have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Fabrication of Artificial Nanomaterials
The helical secondary structures formed by small peptide-based assemblies, including those involving “N-Cbz-L-serine Methyl Ester”, attract attention for fabricating various artificial nanomaterials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAUOAOVQPWIB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426437 | |
Record name | N-Cbz-L-serine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-L-serine Methyl Ester | |
CAS RN |
1676-81-9 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-serine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1676-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cbz-L-serine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Z-Ser-OMe a suitable acceptor for transglycosylation reactions with Achatina achatina digestive enzymes?
A: The research highlights that the digestive juice of Achatina achatina exhibits significant β-galactosidase and β-glucosidase activities capable of catalyzing transglycosylation reactions [, ]. These enzymes facilitate the transfer of glycosyl units to acceptor molecules possessing hydroxyl groups. Z-Ser-OMe, with its free hydroxyl group, acts as an efficient acceptor for these reactions. Notably, the research demonstrates the formation of galactosyl-(Z-Ser-OMe) with a remarkable yield of 35% using Z-Ser-OMe as the acceptor and the digestive juice as the enzyme source []. This high yield underscores the effectiveness of Z-Ser-OMe as a glycosyl acceptor for these specific enzymes.
Q2: Are there other hydroxy amino acids that could potentially serve as acceptors in these transglycosylation reactions?
A: Yes, the research explores the transglycosylation potential of Achatina achatina digestive enzymes using other hydroxy amino acids like serine, threonine, and hydroxyproline as acceptors []. The study specifically notes the successful formation of galactosyl-(Z-Hyp-OMe) with a 28% yield using Z-Hyp-OMe (N-Cbz-L-hydroxyproline Methyl Ester) as the acceptor []. This finding suggests that the digestive enzymes might exhibit broader substrate specificity, accommodating other hydroxy amino acids as acceptors in transglycosylation reactions. Further investigation into the structural features influencing enzyme-acceptor interactions could unveil a wider range of suitable acceptor molecules for synthesizing diverse glycosylated compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.